molecular formula C9H16ClN3O2 B11715318 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride

Cat. No.: B11715318
M. Wt: 233.69 g/mol
InChI Key: BVGMQGNWHJRDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be achieved through several synthetic routes. . This reaction is efficient for constructing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.

    Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is derived from.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other azetidine derivatives, such as:

These compounds share the azetidine core but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.69 g/mol

IUPAC Name

1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H

InChI Key

BVGMQGNWHJRDCD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl

Origin of Product

United States

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